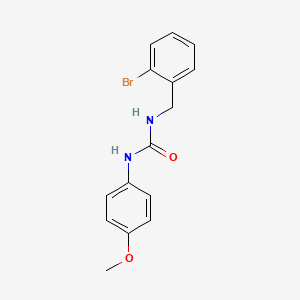
N-(2-bromobenzyl)-N'-(4-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromobenzyl)-N'-(4-methoxyphenyl)urea, also known as BBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBM is a synthetic compound that belongs to the class of urea derivatives and has been synthesized by several methods.
作用机制
The mechanism of action of N-(2-bromobenzyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. This compound has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune system. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and inhibiting the expression of cell cycle regulatory proteins. In addition, this compound has been shown to modulate the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells.
实验室实验的优点和局限性
N-(2-bromobenzyl)-N'-(4-methoxyphenyl)urea has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize and purify, making it a suitable compound for large-scale experiments. However, this compound has some limitations, including its low water solubility and potential toxicity at high concentrations. Careful handling and monitoring are required when working with this compound to ensure the safety of researchers and the accuracy of experimental results.
未来方向
There are several future directions for the study of N-(2-bromobenzyl)-N'-(4-methoxyphenyl)urea, including the development of new synthetic methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. The development of new synthetic methods for this compound could lead to the production of more efficient and cost-effective compounds. The investigation of this compound's potential applications in other fields, such as energy storage and catalysis, could lead to the discovery of new functional materials. The elucidation of this compound's mechanism of action could lead to the development of new drugs and therapies for various diseases.
合成方法
N-(2-bromobenzyl)-N'-(4-methoxyphenyl)urea can be synthesized by several methods, including the reaction of 2-bromobenzylamine with 4-methoxyphenyl isocyanate, followed by the addition of urea. Another method involves the reaction of 2-bromobenzaldehyde with 4-methoxyaniline, followed by the addition of urea. The synthesis of this compound is a multistep process that requires careful monitoring and purification to obtain a high yield of the final product.
科学研究应用
N-(2-bromobenzyl)-N'-(4-methoxyphenyl)urea has been studied for its potential applications in several fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor, antifungal, and antibacterial activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and diabetes. In agriculture, this compound has been shown to have herbicidal and insecticidal properties. In materials science, this compound has been used as a building block for the synthesis of various functional materials.
属性
IUPAC Name |
1-[(2-bromophenyl)methyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-20-13-8-6-12(7-9-13)18-15(19)17-10-11-4-2-3-5-14(11)16/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWQEIURBIINMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(methoxymethyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418856.png)
![1-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxopropan-2-ol](/img/structure/B5418868.png)

![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-methoxyquinoline](/img/structure/B5418902.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B5418904.png)
![N-{4-[3-(4-chlorophenyl)acryloyl]phenyl}acetamide](/img/structure/B5418915.png)
![3-[2-(4-bromophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5418920.png)
![N-1,3-thiazol-2-ylbicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5418923.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(pyridin-2-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5418926.png)
![2-butyl-5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5418934.png)
![(1R*,2R*,6S*,7S*)-4-(1H-indol-7-ylcarbonyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5418937.png)
![N-benzyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5418943.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5418949.png)
amino]-4-oxo-2-butenoic acid](/img/structure/B5418959.png)